
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroazulene core, which is a bicyclic structure, and various functional groups including formyl, hydroxy, and carboxylic acid groups. The presence of these functional groups makes the compound highly reactive and versatile in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the hexahydroazulene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The formyl, hydroxy, and carboxylic acid groups can be introduced through various organic reactions such as oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the formyl group can yield primary alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Azulene derivatives: Compounds with similar bicyclic structures but different functional groups.
Terpenoids: Natural products with similar structural motifs.
Synthetic analogs: Compounds designed to mimic the structure and reactivity of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroazulene core. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H20O5 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20) |
Clave InChI |
HZVNIVFLQGTWOT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)
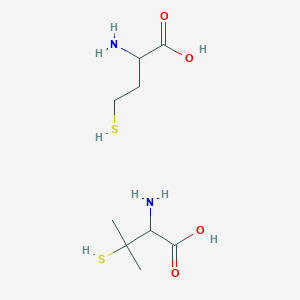

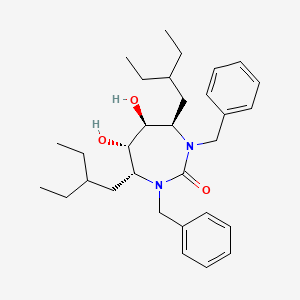
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
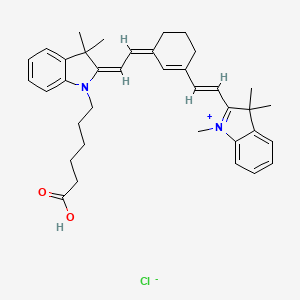

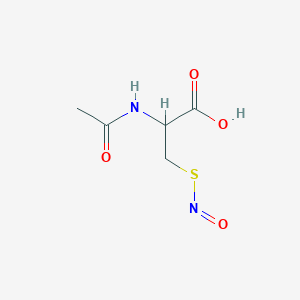
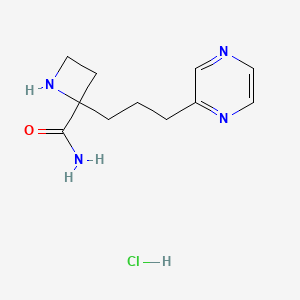
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
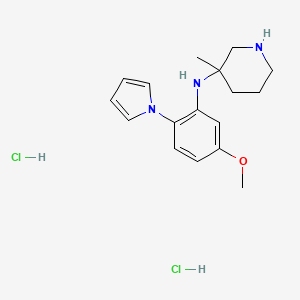
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
![4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)
